molecular formula C7H7ClO2Te B11967433 Benzene, 1-(chlorotellurinyl)-4-methoxy- CAS No. 77443-67-5

Benzene, 1-(chlorotellurinyl)-4-methoxy-

Cat. No.: B11967433
CAS No.: 77443-67-5
M. Wt: 286.2 g/mol
InChI Key: IZTHNQKXSDCQLZ-UHFFFAOYSA-N
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Description

Benzene, 1-(chlorotellurinyl)-4-methoxy- is an organotellurium compound characterized by the presence of a chlorotellurinyl group and a methoxy group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-(chlorotellurinyl)-4-methoxy- typically involves the reaction of 4-methoxyphenyl tellurium trichloride with appropriate reagents under controlled conditions. One common method includes the use of a Friedel-Crafts acylation reaction, where the tellurium trichloride reacts with benzene derivatives in the presence of a Lewis acid catalyst such as aluminum chloride .

Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets industrial standards.

Types of Reactions:

    Oxidation: Benzene, 1-(chlorotellurinyl)-4-methoxy- can undergo oxidation reactions, where the tellurium center is oxidized to higher oxidation states.

    Reduction: Reduction reactions can convert the tellurium center to lower oxidation states, often using reducing agents like sodium borohydride.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, where the methoxy group can direct incoming electrophiles to ortho and para positions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Higher oxidation state tellurium compounds.

    Reduction: Lower oxidation state tellurium compounds.

    Substitution: Various substituted benzene derivatives depending on the electrophile used.

Scientific Research Applications

Benzene, 1-(chlorotellurinyl)-4-methoxy- has several applications in scientific research:

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical properties.

    Industry: Utilized in the synthesis of advanced materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of Benzene, 1-(chlorotellurinyl)-4-methoxy- involves its interaction with molecular targets through the tellurium center. The tellurium atom can form bonds with various biological molecules, potentially disrupting cellular processes. The exact pathways and molecular targets depend on the specific application and the environment in which the compound is used .

Comparison with Similar Compounds

  • Benzene, 1-(chloroselenyl)-4-methoxy-
  • Benzene, 1-(chlorostannyl)-4-methoxy-
  • Benzene, 1-(chlorogermyl)-4-methoxy-

Comparison: Benzene, 1-(chlorotellurinyl)-4-methoxy- is unique due to the presence of the tellurium atom, which imparts distinct chemical properties compared to its selenium, tin, and germanium analogs. Tellurium compounds often exhibit higher reactivity and different biological activities, making them valuable in specific research and industrial applications .

Properties

CAS No.

77443-67-5

Molecular Formula

C7H7ClO2Te

Molecular Weight

286.2 g/mol

IUPAC Name

1-chlorotellurinyl-4-methoxybenzene

InChI

InChI=1S/C7H7ClO2Te/c1-10-6-2-4-7(5-3-6)11(8)9/h2-5H,1H3

InChI Key

IZTHNQKXSDCQLZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)[Te](=O)Cl

Origin of Product

United States

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